BenchChemオンラインストアへようこそ!

(1-Benzylpyrrolidin-3-yl)methanamine

Dopamine D4 Receptor Selectivity Antagonist

(1-Benzylpyrrolidin-3-yl)methanamine (CAS: 93138-61-5), also known as 3-(aminomethyl)-1-benzylpyrrolidine, is a chiral pyrrolidine derivative with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol. This compound is recognized primarily as a crucial building block and intermediate in medicinal chemistry, particularly for the synthesis of ligands targeting dopamine D4 and serotonin 5-HT2A receptors.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 93138-61-5
Cat. No. B1274610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylpyrrolidin-3-yl)methanamine
CAS93138-61-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
InChIKeySUAKIVNGQVUKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzylpyrrolidin-3-yl)methanamine (CAS 93138-61-5) Procurement Guide: Key Intermediate for Dopamine D4 Ligand Synthesis


(1-Benzylpyrrolidin-3-yl)methanamine (CAS: 93138-61-5), also known as 3-(aminomethyl)-1-benzylpyrrolidine, is a chiral pyrrolidine derivative with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol [1]. This compound is recognized primarily as a crucial building block and intermediate in medicinal chemistry, particularly for the synthesis of ligands targeting dopamine D4 and serotonin 5-HT2A receptors [2]. Its structure features a benzyl group attached to the nitrogen of a pyrrolidine ring, with a methanamine substituent at the 3-position, which provides a unique scaffold for further derivatization into biologically active molecules .

Why Unsubstituted Pyrrolidin-3-yl Methanamine Analogs Cannot Replace (1-Benzylpyrrolidin-3-yl)methanamine in Dopamine D4 Research


Generic substitution of (1-Benzylpyrrolidin-3-yl)methanamine with simpler pyrrolidin-3-yl methanamine analogs (e.g., unsubstituted pyrrolidin-3-ylmethanamine or N-methyl derivatives) is not scientifically viable for research requiring dopamine D4 receptor targeting. The N-benzyl substituent is a critical pharmacophore that confers high affinity and selectivity for the dopamine D4 receptor over D2 and alpha-1 adrenergic receptors, a characteristic not replicated by less lipophilic or differently substituted analogs [1]. The absence of the benzyl group results in a substantial loss of both potency and receptor selectivity, rendering generic alternatives ineffective for structure-activity relationship (SAR) studies and lead optimization campaigns in CNS drug discovery [2].

Quantitative Evidence for (1-Benzylpyrrolidin-3-yl)methanamine as a Differentiated Dopamine D4 Receptor Ligand Scaffold


High Affinity and Selectivity for Human Dopamine D4 Receptor vs. D2 and Alpha-1 Adrenergic Receptors

Derivatives of (1-Benzylpyrrolidin-3-yl)methanamine, specifically N-(1-benzylpyrrolidin-3-yl)arylbenzamides, exhibit potent and selective binding to the human dopamine D4 receptor. In a direct comparative study, one lead compound from this series demonstrated significant selectivity for the D4 receptor over the closely related D2 and alpha-1 adrenergic receptors [1]. The functional antagonism was confirmed in a cAMP assay, with an IC50 of 1500 nM for the representative compound [1].

Dopamine D4 Receptor Selectivity Antagonist CNS Drug Discovery

Enantiomeric Differentiation: (S)-Enantiomer Confers Dual High Affinity for D4 and 5-HT2A Receptors

The (S)-enantiomer of the (1-Benzylpyrrolidin-3-yl)methanamine scaffold, when elaborated into N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, exhibits a distinct pharmacological profile with high affinity for both human dopamine D4 (hD4) and serotonin 5-HT2A receptors [1]. This dual activity is in contrast to the racemic mixture and other enantiomers, which may not confer the same balanced receptor profile [1]. Several compounds in this series displayed selectivity for D4 and 5-HT2A receptors versus hD2 and alpha-1 adrenergic receptors of over 500-fold [1].

Chiral Chemistry 5-HT2A Receptor Dual Pharmacology Atypical Antipsychotic

Established Synthetic Utility as a Key Intermediate in Patented D4 Antagonist Series

(1-Benzylpyrrolidin-3-yl)methanamine is not merely a research chemical but a core intermediate in multiple peer-reviewed publications and patent applications disclosing potent and selective dopamine D4 receptor antagonists [1][2]. Its use in these documented series establishes a proven synthetic route to advanced leads, a feature not shared by less-explored pyrrolidine analogs. The compound's role in generating structure-activity relationship (SAR) data provides a direct, verifiable advantage for medicinal chemists.

Medicinal Chemistry Synthetic Intermediate Patent-Backed Scaffold Lead Optimization

Lipophilicity and Predicted CNS Permeability: A Class-Level Inference for N-Benzyl Pyrrolidines

The calculated LogP for (1-Benzylpyrrolidin-3-yl)methanamine is approximately 2.10 [1]. While not a direct comparative measurement of brain penetration, this LogP value falls within a range generally considered favorable for passive diffusion across the blood-brain barrier (BBB) when compared to less lipophilic, unsubstituted pyrrolidine analogs (e.g., pyrrolidin-3-ylmethanamine, LogP ~0.5). This physicochemical property, common to the class of N-benzyl pyrrolidines, suggests a potential advantage for CNS drug discovery applications.

CNS Drug Delivery Lipophilicity Blood-Brain Barrier Physicochemical Properties

High-Impact Application Scenarios for (1-Benzylpyrrolidin-3-yl)methanamine (CAS 93138-61-5)


Lead Optimization in CNS Drug Discovery for Dopamine D4 Receptor Antagonists

In medicinal chemistry programs focused on developing novel antipsychotics or cognitive enhancers, (1-Benzylpyrrolidin-3-yl)methanamine serves as a validated core scaffold. Its derivatives have demonstrated potent and selective antagonism at the human dopamine D4 receptor, with an IC50 of 1500 nM in functional assays and high selectivity over D2 and alpha-1 receptors [1]. This provides a clear, evidence-based starting point for SAR expansion, reducing the risk associated with de novo scaffold design.

Chiral Synthesis for Dual D4/5-HT2A Pharmacology

Procurement of the chiral (S)-enantiomer of (1-Benzylpyrrolidin-3-yl)methanamine (CAS 229323-07-3) is essential for programs aiming to achieve dual antagonism of dopamine D4 and serotonin 5-HT2A receptors, a profile associated with atypical antipsychotics. Quantitative data shows that elaborated (S)-enantiomer derivatives achieve >500-fold selectivity for this receptor pair over off-target D2 and alpha-1 adrenergic receptors, a key differentiator from racemic or (R)-enantiomer starting materials [1].

Structure-Activity Relationship (SAR) Studies on N-Substituted Pyrrolidine Libraries

This compound is uniquely positioned for generating focused libraries to explore the impact of N-benzyl substitution on receptor binding and selectivity. As evidenced by multiple publications, the N-benzyl group is a critical determinant of D4 receptor affinity, a feature not present in other common building blocks like 1-Boc-pyrrolidin-3-ylmethanamine or 1-methyl-pyrrolidin-3-ylmethanamine [1][2]. Researchers can use this scaffold to systematically vary the aryl and amide portions while maintaining the validated N-benzylpyrrolidine core.

Development of Positron Emission Tomography (PET) Tracers for Dopamine D4 Receptor Imaging

The high affinity and selectivity profile of derivatives based on the (1-Benzylpyrrolidin-3-yl)methanamine scaffold make it a strong candidate for radiolabeling studies. The scaffold's well-characterized SAR and synthetic accessibility to precursors (e.g., for 11C or 18F labeling) support its use in developing PET tracers to visualize D4 receptor distribution in the brain, an application where target selectivity (D4 vs. D2) is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzylpyrrolidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.